4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. The process may include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introducing the piperazinyl and pyrrolidinyl groups through nucleophilic substitution reactions.
Methylation: Adding methyl groups using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.
Substitution: Various substitution reactions can occur, especially involving the piperazinyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halides or other nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving pyrimidines.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with enzymes or receptors, affecting molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Such as 2,4-diaminopyrimidine.
Piperazine derivatives: Like 1-(2-pyrimidinyl)piperazine.
Pyrrolidine derivatives: Including 1-(2-pyrimidinyl)pyrrolidine.
Uniqueness
The uniqueness of 4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine lies in its specific combination of functional groups and the potential biological activities arising from this structure.
Properties
Molecular Formula |
C21H26N8 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-methyl-4-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C21H26N8/c1-15-13-19(26-21(23-15)29-7-3-4-8-29)27-9-11-28(12-10-27)20-17-5-6-22-14-18(17)24-16(2)25-20/h5-6,13-14H,3-4,7-12H2,1-2H3 |
InChI Key |
KJOQCPKUFQQCBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C |
Origin of Product |
United States |
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